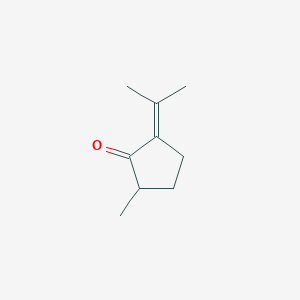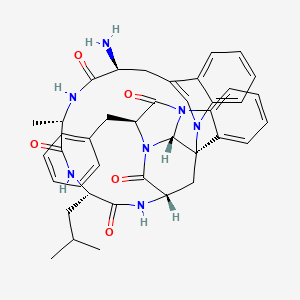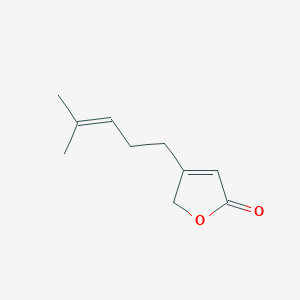
6-(bromomethyl)-2,4-dihydro-1,3-dioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(bromomethyl)-2,4-dihydro-1,3-dioxine is an organic compound that features a bromomethyl group attached to a dihydro-dioxine ring. This compound is of interest in organic synthesis due to its potential reactivity and utility as an intermediate in the preparation of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-2,4-dihydro-1,3-dioxine typically involves the bromination of a precursor compound. One common method is the visible-light-induced radical bromination using N-bromosuccinimide (NBS) as the brominating agent . This reaction is initiated by a light source, such as a tungsten bulb, and proceeds via a radical mechanism to introduce the bromomethyl group at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
6-(bromomethyl)-2,4-dihydro-1,3-dioxine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, such as amines, thiols, or alkoxides, to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of these reactions are less common.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for the bromination step.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized dioxine derivatives.
Aplicaciones Científicas De Investigación
6-(bromomethyl)-2,4-dihydro-1,3-dioxine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It may be used in the development of biologically active compounds for medicinal chemistry research.
Mecanismo De Acción
The mechanism of action of 6-(bromomethyl)-2,4-dihydro-1,3-dioxine in chemical reactions typically involves the formation of a reactive intermediate, such as a radical or carbocation, which then undergoes further transformation. The bromomethyl group is particularly reactive, making it a useful handle for introducing new functional groups into the molecule.
Comparación Con Compuestos Similares
Similar Compounds
6-(bromomethyl)-2,4-dihydro-1,3-dioxane: A closely related compound with similar reactivity.
6-(chloromethyl)-2,4-dihydro-1,3-dioxine: Another halomethyl derivative with comparable properties.
Uniqueness
6-(bromomethyl)-2,4-dihydro-1,3-dioxine is unique due to its specific substitution pattern and the presence of the bromomethyl group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable in synthetic applications where selective functionalization is required .
Propiedades
Fórmula molecular |
C5H7BrO2 |
|---|---|
Peso molecular |
179.01 g/mol |
Nombre IUPAC |
6-(bromomethyl)-4H-1,3-dioxine |
InChI |
InChI=1S/C5H7BrO2/c6-3-5-1-2-7-4-8-5/h1H,2-4H2 |
Clave InChI |
GMTMYCKQBJFNLA-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(OCO1)CBr |
Sinónimos |
6-bromomethyl-4H-1,3-dioxin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Calixresorc[4]arene](/img/structure/B1246087.png)











